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Compound of Interest

Compound Name: Benzoyl iodide

Cat. No.: B15495994 Get Quote

Spectroscopic Analysis of Benzoyl Iodide: A
Technical Guide
This technical guide provides a detailed overview of the spectroscopic data for benzoyl iodide
(C₇H₅IO), a key intermediate in organic synthesis. The document is intended for researchers,

scientists, and professionals in drug development, offering a centralized resource for its

characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS).

Molecular Structure and Spectroscopic Overview
Benzoyl iodide is an acyl halide consisting of a benzene ring bonded to a carbonyl group,

which is in turn bonded to an iodine atom. The spectroscopic techniques discussed herein

provide complementary information to confirm the molecule's identity and structural features.

NMR spectroscopy elucidates the chemical environment of the hydrogen and carbon atoms, IR

spectroscopy identifies the key functional groups, and mass spectrometry determines the

molecular weight and fragmentation pattern.

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like benzoyl iodide.
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Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the limited availability of experimental NMR spectra for benzoyl iodide in public

databases, the following data is predicted based on established chemical shift principles and

comparison with analogous benzoyl halides.
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Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals only in the aromatic region, corresponding

to the five protons of the phenyl group.

Predicted Chemical Shift
(δ, ppm)

Multiplicity Assignment

~ 8.0 - 8.2 Doublet (d) 2H (ortho-protons)

~ 7.5 - 7.7 Triplet (t) 1H (para-proton)

~ 7.6 - 7.8 Triplet (t) 2H (meta-protons)

Predicted ¹³C NMR Data
The ¹³C NMR spectrum is predicted to show four signals: one for the carbonyl carbon and three

for the aromatic carbons due to the molecule's symmetry.

Predicted Chemical Shift (δ, ppm) Assignment

~ 168 - 172 C=O (Carbonyl)

~ 135 - 138 C (ipso-carbon)

~ 133 - 135 CH (para-carbon)

~ 129 - 131 CH (ortho-carbons)

~ 128 - 130 CH (meta-carbons)

General Experimental Protocol for NMR
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of benzoyl iodide is dissolved in 0.5-0.7 mL of

a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS)

may be added as an internal standard (δ = 0.00 ppm).

Data Acquisition:
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¹H NMR: A standard one-pulse experiment is performed. Key parameters include a 30-45°

pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum to

single lines for each carbon. A larger number of scans is required due to the low natural

abundance of ¹³C.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The

data presented here is from the Coblentz Society's evaluated infrared reference spectra

collection, available on the NIST Chemistry WebBook.[1]

Wavenumber (cm⁻¹) Intensity Assignment

~ 1700 Strong C=O stretch (acyl halide)

~ 1580, 1450 Medium C=C aromatic ring stretches

~ 1200 Strong
C-C(=O)-C stretch and

aromatic C-H bend

~ 880 Strong C-I stretch

~ 700 Strong
Aromatic C-H out-of-plane

bend

Experimental Protocol for IR Spectroscopy
The following experimental details are provided by the NIST database[1]:

Instrumentation: DOW KBr foreprism-grating instrument.

Sample State: Solution (2% in CCl₄ for 4000-1325 cm⁻¹ and 2% in CS₂ for 1325-450 cm⁻¹).

Path Length: 0.011 cm and 0.012 cm.

Sampling Procedure: Transmission.
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Data Processing: Spectral contamination from solvents around 1550 cm⁻¹ (CCl₄) and 850

cm⁻¹ (CS₂) was subtracted. The data was digitized from a hard copy.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's

fragmentation, which aids in structural elucidation. While an experimental spectrum for benzoyl
iodide is not readily available, its fragmentation pattern can be reliably predicted.

The molecular ion (M⁺) peak is expected at a mass-to-charge ratio (m/z) corresponding to its

molecular weight (232.02 g/mol ). The primary fragmentation pathway involves the cleavage of

the weak carbon-iodine bond.

Predicted Mass Spectrometry Data
m/z Ion Structure Name Notes

232 [C₆H₅COI]⁺ Molecular Ion

Corresponds to the

molecular weight of

the compound.

105 [C₆H₅CO]⁺ Benzoyl cation

Expected to be the

base peak due to its

high stability.

77 [C₆H₅]⁺ Phenyl cation

Formed by the loss of

a neutral CO molecule

from the benzoyl

cation.

General Experimental Protocol for MS
Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction: The sample can be introduced directly via a solids probe or, if

sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

Ionization: Electron ionization (EI) is typically used, with a standard electron energy of 70 eV.

This energy is sufficient to cause ionization and reproducible fragmentation.
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Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer) based on their m/z ratio and detected.

Predicted Mass Spectrometry Fragmentation of Benzoyl Iodide
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Caption: Predicted fragmentation pathway for benzoyl iodide.

Conclusion: Correlating Spectroscopic Data
The combined analysis of NMR, IR, and MS data provides a comprehensive characterization of

benzoyl iodide. The diagram below illustrates how each technique contributes to the final

structural determination.
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Information from Spectroscopic Techniques

NMR Spectroscopy

• Carbon-Hydrogen Framework
• Chemical Environment of Protons

• Number of Unique Carbons

IR Spectroscopy

• Presence of C=O (carbonyl)
• Presence of Aromatic Ring

• Presence of C-I Bond

Mass Spectrometry

• Molecular Weight (m/z = 232)
• Molecular Formula (C₇H₅IO)

• Key Fragments (Benzoyl, Phenyl)

Benzoyl Iodide
(C₇H₅IO)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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